
Centrinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Centrinona es un inhibidor selectivo y reversible de la quinasa 4 similar a la polo (PLK4), una proteína quinasa serina/treonina que desempeña un papel fundamental en la duplicación de los centriolos durante el ciclo celular . Al inhibir PLK4, this compound interrumpe eficazmente la formación de centriolos, que son esenciales para la división celular adecuada y la estabilidad genómica .
Aplicaciones Científicas De Investigación
Cancer Research Applications
Centrinone has shown promise as an anticancer agent due to its ability to target PLK4, which is often overexpressed in various cancers. The following points summarize its applications in cancer research:
- Cell Cycle Arrest : Centrinone induces G1 arrest in normal human cells through a p53-dependent pathway without causing DNA damage .
- Cancer Cell Proliferation : In contrast, cancer cells can continue to proliferate even after losing centrosomes, suggesting that targeting PLK4 could be a viable strategy for treating cancers with aberrant centrosome numbers .
- Preclinical Studies : Centrinone-B, a derivative of centrinone, has demonstrated effectiveness against melanoma cells in preclinical models, indicating its potential as an anticancer therapeutic .
Case Studies and Research Findings
Several studies have explored the effects of centrinone on different cell types and conditions:
- Centrosome Dynamics : A study demonstrated that treatment with centrinone leads to the progressive loss of centrioles in HeLa cells, confirming its role in inhibiting centriole assembly . This finding is significant for understanding how centrosome loss affects cellular functions.
- CRISPR Screens : Genome-wide CRISPR screens conducted in the presence of centrinone revealed distinct gene sets necessary for cell fitness under varying concentrations of the inhibitor. This highlights the complexity of cellular responses to PLK4 inhibition and identifies potential targets for further investigation .
Comparative Data on Inhibitory Potency
The following table summarizes the inhibitory potency of centrinone compared to other PLK4 inhibitors:
Compound | Inhibition Constant (Ki) | IC50 (nM) | Selectivity over Aurora Kinases |
---|---|---|---|
Centrinone | 0.16 nM | 2.8 nM | >1000-fold |
Centrinone-B | 0.6 nM | Not specified | >1000-fold |
CFI-400945 | 0.26 nM | 2.8 nM | Moderate |
This data indicates that centrinone is one of the most selective PLK4 inhibitors available, making it a valuable tool for both research and potential therapeutic applications.
Mecanismo De Acción
Centrinona ejerce sus efectos inhibiendo selectivamente PLK4, un regulador clave de la duplicación de los centriolos. Al unirse al sitio activo de PLK4, this compound previene su actividad catalítica, lo que lleva al agotamiento de los centriolos en las células . Esta interrupción de la formación de los centriolos da lugar al arresto del ciclo celular, particularmente en la fase G1, y puede inducir la apoptosis en las células cancerosas . Los objetivos moleculares y las vías implicadas en el mecanismo de acción de la this compound incluyen la vía de señalización de PLK4 y la regulación de las proteínas asociadas a los centriolos .
Análisis Bioquímico
Biochemical Properties
Centrinone functions by inhibiting PLK4, thereby preventing centriole duplication. It exhibits a high affinity for PLK4 with a Ki of 0.16 nM . The compound interacts with various centrosomal proteins, including centriolar and pericentriolar material markers, leading to centrosome depletion in treated cells . This interaction is crucial for its role in disrupting the normal cell cycle and inducing cell cycle arrest.
Cellular Effects
Centrinone has profound effects on cellular processes. It causes centrosome depletion, leading to a senescence-like G1 arrest in normal cells through a p53-dependent mechanism . In cancer cells, centrinone treatment results in growth arrest, morphological aberrations, and cell death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PLK4 and its downstream targets .
Molecular Mechanism
At the molecular level, centrinone exerts its effects by binding to the ATP-binding site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of substrates necessary for centriole duplication, leading to centrosome depletion . The compound also affects the expression of cell cycle-related proteins, such as Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1), contributing to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, centrinone’s effects are time-dependent. Short-term exposure leads to a progressive reduction in centrosome numbers, while long-term treatment results in irreversible centrosome loss and cell cycle arrest . The compound is stable under experimental conditions, and its degradation products do not interfere with its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of centrinone vary with dosage. Low doses inhibit centriole duplication without causing significant toxicity, while higher doses lead to centrosome depletion and cell death . Toxic effects, such as weight loss and organ damage, have been observed at very high doses, indicating a threshold for safe administration .
Metabolic Pathways
Centrinone is involved in metabolic pathways related to cell cycle regulation and centrosome biogenesis. It interacts with enzymes and cofactors that regulate centriole duplication and cell division . The compound’s inhibition of PLK4 disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells, centrinone is transported and distributed to centrosomes, where it exerts its inhibitory effects . The compound interacts with transporters and binding proteins that facilitate its localization to centrosomes . This targeted distribution is essential for its function in centrosome depletion and cell cycle arrest.
Subcellular Localization
Centrinone localizes primarily to centrosomes, where it inhibits PLK4 activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation at centrosomes . This precise localization is critical for its effectiveness in disrupting centriole duplication and inducing cell cycle arrest.
Métodos De Preparación
Centrinona se sintetiza mediante una serie de reacciones químicas que implican la formación de su estructura principal y la funcionalización posterior. La ruta sintética suele incluir los siguientes pasos:
Formación de la estructura principal: La estructura principal de la this compound se sintetiza mediante una combinación de reacciones orgánicas, incluidas las reacciones de condensación y ciclación.
Funcionalización: La estructura principal se funcionaliza entonces con varios sustituyentes para mejorar su selectividad y potencia como inhibidor de PLK4.
Los métodos de producción industrial de this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Esto suele incluir el uso de técnicas avanzadas como la cromatografía líquida de alta eficacia (HPLC) para la purificación y caracterización .
Análisis De Reacciones Químicas
Centrinona se somete a varios tipos de reacciones químicas, incluidas:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la this compound, lo que lleva a la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son normalmente derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
Centrinona es única entre los inhibidores de PLK4 debido a su alta selectividad y potencia. Los compuestos similares incluyen:
La singularidad de la this compound radica en su capacidad de inhibir selectivamente PLK4 sin afectar a otras quinasas, lo que la convierte en una herramienta valiosa para estudiar la duplicación de los centriolos y un prometedor candidato para la terapia del cáncer .
Actividad Biológica
Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of centrinone, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
Centrinone targets PLK4, leading to significant alterations in cellular processes:
- Inhibition of PLK4 : Centrinone effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
- Induction of Apoptosis : Centrinone promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with centrinone .
Research Findings
Recent studies have highlighted the efficacy of centrinone across various cancer types:
- Acute Myeloid Leukemia (AML) : In AML cell lines, centrinone treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of centrinone (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 10 |
100 | 75 | 30 |
200 | 50 | 60 |
- Ewing's Sarcoma : Centrinone has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
- Melanoma : In preclinical studies, centrinone-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .
Case Studies
-
AML Cell Lines :
- In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of centrinone, significant reductions in proliferation were observed. The study indicated that centrinone not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
- Ewing's Sarcoma :
Propiedades
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.